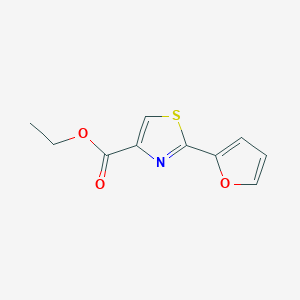

Ethyl 2-(2-Furyl)thiazole-4-carboxylate

Descripción

Propiedades

Fórmula molecular |

C10H9NO3S |

|---|---|

Peso molecular |

223.25 g/mol |

Nombre IUPAC |

ethyl 2-(furan-2-yl)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C10H9NO3S/c1-2-13-10(12)7-6-15-9(11-7)8-4-3-5-14-8/h3-6H,2H2,1H3 |

Clave InChI |

NOSIYYMXXUYWQC-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=CSC(=N1)C2=CC=CO2 |

Origen del producto |

United States |

Métodos De Preparación

Regioselectivity in Cyclocondensation

Density functional theory (DFT) studies reveal that the 2-furyl group directs cyclization via π-stacking interactions with the dithioate’s thiocarbonyl group, favoring 2-substitution. Competing 5-substitution is suppressed by steric hindrance from the ethyl ester at C4.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 2-(2-Furyl)thiazole-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The thiazole ring can be reduced under specific conditions to yield thiazolidine derivatives.

Substitution: Both the furan and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products:

Oxidation: Furan derivatives such as furan-2,5-dicarboxylic acid.

Reduction: Thiazolidine derivatives.

Substitution: Substituted furans and thiazoles.

Aplicaciones Científicas De Investigación

Ethyl 2-(2-Furyl)thiazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.

Medicine: It is investigated for its potential use in drug design and development, particularly for its anti-inflammatory and anticancer activities.

Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of Ethyl 2-(2-Furyl)thiazole-4-carboxylate involves its interaction with various molecular targets and pathways:

Comparación Con Compuestos Similares

Table 1: Key Substituents and Their Impact on Electronic Properties

*Compound 1: Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate

Key Insights :

- Electron-Withdrawing Groups (EWGs): The –NO₂ group in Compound 1 lowers the HOMO-LUMO gap (3.2 eV), enhancing charge transfer properties compared to non-EWG-substituted analogs .

- Aromatic Substituents: The 2-furyl group in the target compound likely promotes conjugation, though specific data are lacking. Halogenated derivatives (e.g., 4-chlorophenylamino) improve π-stacking interactions critical for DNA/protein binding .

Key Insights :

- Anticancer Activity : Derivatives with bulky, planar substituents (e.g., dioxoisoindolinyl in Compound 5a) show potent antiproliferative effects, likely due to beta-catenin inhibition .

- Antioxidant Activity: Electron-donating groups like 4-hydroxy-3-methoxybenzylidene (Compound 2g) enhance free radical scavenging (%FRSA = 84.46%) compared to non-polar substituents .

Key Insights :

- Synthesis Flexibility : Ethyl bromopyruvate is a common reagent for thiazole ring formation, but substituent diversity arises from varying thiourea or hydrazine precursors .

- Structural Modifications : Alkylation (e.g., pentyl groups in EP1–EP7) improves solubility, while nitro or halogen groups enhance electronic properties .

Q & A

Basic Research Question

- NMR : H and C NMR are standard for confirming substituent positions. For example, the thiazole proton typically appears at δ 7.7–8.1 ppm, while the furyl protons resonate at δ 6.3–7.4 ppm .

- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software provides precise bond lengths and angles. A study on a similar compound reported a dihedral angle of 12.5° between thiazole and furan rings, indicating moderate conjugation .

Q. Methodological Insight :

- Use Suzuki coupling or Ullmann reactions to introduce substituents.

- Evaluate biological activity via cell viability assays (MTT) and gene expression profiling (qPCR) .

How can researchers resolve contradictions in reported biological data for thiazole derivatives?

Advanced Research Question

Discrepancies often arise from purity issues or assay variability:

- Purity Checks : Use HPLC (≥95% purity) and elemental analysis (deviation <0.4%) to validate compounds .

- Assay Standardization : Replicate studies under controlled conditions (e.g., cell line passage number, serum concentration). For example, Oct3/4 induction by O4I2 derivatives varied by 15% across labs due to differences in ESC culture media .

What are the challenges in crystallizing this compound, and how can they be addressed?

Basic Research Question

- Challenges : Low melting points (<100°C) and solvent inclusion in crystal lattices.

- Solutions : Slow evaporation from dichloromethane/hexane mixtures at 4°C. A study achieved 85% crystallization success using this method .

- Software : SHELXL (for refinement) and PLATON (for validating intermolecular interactions) .

What computational tools are recommended for docking studies with this compound?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.